An In-Depth Technical Guide to the Physicochemical Properties of 3-(Morpholin-4-ylsulphonyl)benzeneboronic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Morpholin-4-ylsulphonyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid (CAS No. 871329-60-1). As a Senior Application Scientist, this document synthesizes foundational data with practical insights into its synthesis, characterization, and potential applications in drug discovery. The guide is structured to offer a deep understanding of the molecule's behavior, crucial for its effective utilization in research and development. We will delve into its structural and chemical properties, analytical methodologies for its characterization, and the scientific rationale for its use, particularly within medicinal chemistry.
Introduction: The Convergence of Boronic Acid and Morpholine Moieties
3-(Morpholin-4-ylsulphonyl)benzeneboronic acid is a bifunctional molecule that marries the unique chemical reactivity of a boronic acid with the favorable pharmacokinetic profile often imparted by a morpholine group. Boronic acids have gained significant traction in medicinal chemistry, with several FDA-approved drugs, such as bortezomib (Velcade®), leveraging the ability of the boronic acid moiety to form reversible covalent bonds with biological targets.[1][2] This interaction can lead to potent and specific inhibition of enzymes, particularly serine proteases.[2]
The morpholine scaffold is a privileged structure in drug discovery, known for enhancing aqueous solubility, metabolic stability, and overall druglikeness of a molecule.[3] Its incorporation can favorably modulate a compound's pharmacokinetic and pharmacodynamic properties. The presence of both the boronic acid and the morpholine-sulphonyl group in 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid makes it a valuable building block for the synthesis of novel drug candidates with potentially enhanced efficacy and safety profiles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | (3-(morpholin-4-ylsulfonyl)phenyl)boronic acid | [2] |
| CAS Number | 871329-60-1 | [4] |
| Molecular Formula | C₁₀H₁₄BNO₅S | [4] |
| Molecular Weight | 271.10 g/mol | [4] |
| Appearance | White solid | [5] |
| Melting Point | 144-148 °C | [2][5] |
Solubility
While quantitative solubility data for 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid in a range of solvents is not extensively published, qualitative assessments and the behavior of analogous compounds suggest it is soluble in various organic solvents.[6][7][8][9] The presence of the polar morpholine and boronic acid groups suggests some aqueous solubility, which would be pH-dependent.
Experimental Protocol for Solubility Determination:
A standardized kinetic and thermodynamic solubility assay can be employed to generate precise data.
Kinetic Solubility Assay Workflow:
Caption: Workflow for determining kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method):
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Add an excess of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
-
Agitate the suspension at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Acidity (pKa)
Experimental Protocol for pKa Determination (Potentiometric Titration):
Caption: Workflow for pKa determination by potentiometric titration.
Synthesis and Characterization
Synthetic Approach
The synthesis of 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid can be approached through a multi-step process, typically starting from a readily available substituted benzene derivative. A plausible synthetic route involves the sulphonylation of a protected bromobenzene derivative, followed by a metal-halogen exchange and subsequent borylation.
Illustrative Synthetic Pathway:
Caption: A potential synthetic route to the target compound.
General Experimental Protocol:
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Sulphonamide Formation: React 3-bromobenzenesulfonyl chloride with morpholine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane to yield 3-bromo-1-(morpholinosulfonyl)benzene.
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Borylation: The resulting aryl bromide is then subjected to a metal-halogen exchange using an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperatures. The resulting organometallic intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the corresponding boronate ester.
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Hydrolysis: Finally, the boronate ester is hydrolyzed under acidic conditions to afford the desired 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid. Purification is typically achieved by recrystallization.
Spectroscopic Characterization
Definitive structural elucidation and purity assessment rely on a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,3-disubstituted benzene ring. The protons of the morpholine ring will appear as two distinct multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom often showing a broad signal due to quadrupolar relaxation. The carbons of the morpholine ring will also be present in the aliphatic region.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:
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O-H stretching of the boronic acid group (broad band around 3200-3500 cm⁻¹)
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Aromatic C-H stretching (around 3000-3100 cm⁻¹)
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S=O stretching of the sulphonyl group (two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹)
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B-O stretching (around 1300-1400 cm⁻¹)
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also offer structural information.
Analytical Methodologies
Robust analytical methods are essential for quality control, ensuring the identity, purity, and stability of the compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of boronic acids.[11][12] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector.
A General-Purpose HPLC Method Workflow:
Caption: A typical workflow for HPLC analysis.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a boronic acid and a morpholine-sulphonyl group makes 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid a highly attractive building block in medicinal chemistry.
-
Enzyme Inhibition: The boronic acid moiety can act as a warhead to target the active site of enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue. The morpholine-sulphonyl portion can be tailored to interact with specific subsites of the enzyme, thereby enhancing potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: This compound serves as a versatile scaffold for generating libraries of analogues. By modifying the substitution pattern on the phenyl ring or the morpholine moiety, researchers can systematically explore the SAR and optimize the compound's biological activity and pharmacokinetic properties.
-
Improving Physicochemical Properties: The inherent properties of the morpholine group can be exploited to improve the solubility and metabolic stability of lead compounds, addressing common challenges in drug development.[3]
Conclusion
3-(Morpholin-4-ylsulphonyl)benzeneboronic acid is a valuable and versatile building block for drug discovery and development. Its physicochemical properties, characterized by the dual functionality of a reactive boronic acid and a favorable morpholine-sulphonyl group, offer significant potential for the design of novel therapeutics. This guide has provided a comprehensive overview of its key characteristics, along with practical insights into its synthesis, analysis, and applications. Further detailed experimental investigation into its solubility, pKa, and stability will undoubtedly facilitate its broader application in the scientific community.
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